Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumtetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

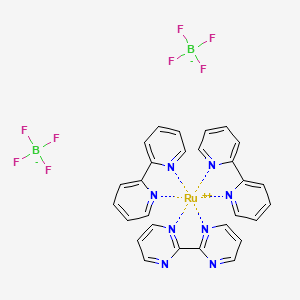

Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate: is a coordination compound that features a ruthenium center coordinated to two 2,2’-bipyridyl ligands and one 2,2’-bipyrimidine ligand, with tetrafluoroborate as the counterion. This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the fields of electrochemistry and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridyl and 2,2’-bipyrimidine ligands in the presence of a reducing agent such as hypophosphorous acid. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with tetrafluoroboric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands and heating the reaction mixture

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while reduction may produce ruthenium(I) species .

Scientific Research Applications

Chemistry:

Electrochemiluminescence (ECL): The compound is widely used as a luminophore in ECL-based sensors for detecting various analytes, including biomolecules and environmental pollutants.

Photocatalysis: It serves as a photocatalyst in various photochemical reactions, including water splitting and organic transformations.

Biology and Medicine:

Therapeutics: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy for cancer treatment.

Industry:

Mechanism of Action

The mechanism by which Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate exerts its effects involves the absorption of light, leading to the excitation of electrons from the ground state to an excited state. This excited state can undergo various processes, including energy transfer, electron transfer, and emission of light (luminescence). The specific pathways and molecular targets depend on the application, such as ECL or photocatalysis .

Comparison with Similar Compounds

Tris (2,2’-bipyridyl) ruthenium (II) complex: This compound is similar in structure but contains three 2,2’-bipyridyl ligands instead of a combination of 2,2’-bipyridyl and 2,2’-bipyrimidine.

Bis (2,2’-bipyridyl) ruthenium (II) complex: This compound contains two 2,2’-bipyridyl ligands but lacks the 2,2’-bipyrimidine ligand.

Ruthenium bipyridyl compounds with terminal alkynyl ligands: These compounds feature bipyridyl ligands with terminal alkynyl groups, which impart different photophysical properties.

Uniqueness: The presence of both 2,2’-bipyridyl and 2,2’-bipyrimidine ligands in Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate imparts unique photophysical and electrochemical properties, making it highly versatile for various applications. The combination of these ligands allows for fine-tuning of the compound’s electronic and optical characteristics, which is not possible with simpler ruthenium complexes .

Biological Activity

Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumtetrafluoroborate is a coordination compound featuring a ruthenium center coordinated to two 2,2'-bipyridyl ligands and one 2,2'-bipyrimidine ligand, with tetrafluoroborate as the counterion. This compound is notable for its unique photophysical properties and potential applications in biological systems, particularly in photodynamic therapy (PDT) and electrochemical biosensing.

- Molecular Formula : C28H22B2F8N8Ru

- Molecular Weight : 745.2 g/mol

- IUPAC Name : 2-pyridin-2-ylpyridine; 2-pyrimidin-2-ylpyrimidine; ruthenium(II); ditetrafluoroborate

The biological activity of this compound primarily involves its ability to absorb light and undergo electron transfer processes. Upon excitation, the compound can generate reactive oxygen species (ROS), which play a critical role in its therapeutic efficacy in PDT. The generated ROS can induce oxidative stress in target cells, leading to apoptosis or necrosis.

Biological Applications

-

Photodynamic Therapy (PDT) :

- The compound has been investigated for its potential use in PDT for cancer treatment. Studies indicate that it can effectively generate singlet oxygen upon light activation, which is cytotoxic to cancer cells.

- Case Study : In vitro studies showed that treatment with this ruthenium complex followed by light exposure resulted in significant cell death in various cancer cell lines, including HeLa and MCF-7 cells.

-

Electrochemical Biosensing :

- The compound's electrochemical properties allow it to be used as a probe for detecting biomolecules. Its ability to undergo redox reactions makes it suitable for developing sensors that can monitor biological processes.

- Research Findings : A study demonstrated the use of this compound in fabricating an electrochemical sensor for glucose detection, showing high sensitivity and selectivity.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Photodynamic Activity | Electrochemical Activity | Key Applications |

|---|---|---|---|

| This compound | High | Moderate | PDT, Biosensing |

| Tris(2,2'-bipyridine)ruthenium(II) complex | Moderate | High | Photocatalysis |

| Bis(2,2'-bipyridyl)ruthenium(II) complex | Low | Moderate | Photovoltaics |

Properties

Molecular Formula |

C28H22B2F8N8Ru |

|---|---|

Molecular Weight |

745.2 g/mol |

IUPAC Name |

2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);ditetrafluoroborate |

InChI |

InChI=1S/2C10H8N2.C8H6N4.2BF4.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*2-1(3,4)5;/h2*1-8H;1-6H;;;/q;;;2*-1;+2 |

InChI Key |

RPAZTWXPCZMQJY-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Ru+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.